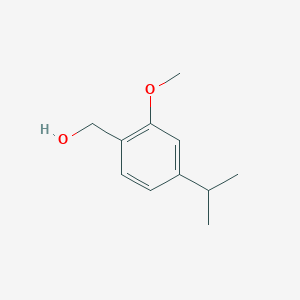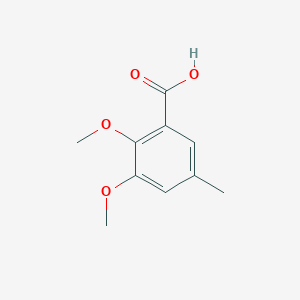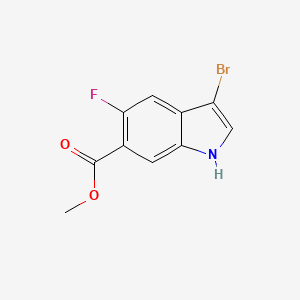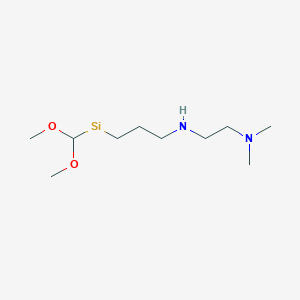
(4-Isopropyl-2-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, featuring an isopropyl group at the 4-position and a methoxy group at the 2-position, along with a methanol group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
-
Reduction of (4-Isopropyl-2-methoxyphenyl)methanone
Starting Material: (4-Isopropyl-2-methoxyphenyl)methanone
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) at room temperature.
Procedure: The ketone is dissolved in the solvent, and the reducing agent is added slowly. The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction and purification.
-
Grignard Reaction
Starting Material: 4-Isopropyl-2-methoxybenzaldehyde
Reagents: Methylmagnesium bromide (CH3MgBr)
Conditions: The reaction is conducted in anhydrous ether or THF under an inert atmosphere.
Procedure: The aldehyde is added to the Grignard reagent solution, and the mixture is stirred at low temperature. After the reaction is complete, the mixture is quenched with water, and the product is extracted and purified.
Industrial Production Methods
Industrial production of (4-Isopropyl-2-methoxyphenyl)methanol often involves the catalytic hydrogenation of (4-Isopropyl-2-methoxyphenyl)methanone. This method is preferred due to its efficiency and scalability.
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogen gas at a pressure of 1-5 atm, room temperature
Procedure: The ketone is dissolved in a suitable solvent, such as ethanol, and the catalyst is added. The mixture is subjected to hydrogen gas under pressure until the reduction is complete. The catalyst is then filtered off, and the product is purified.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Chromium trioxide (CrO3) in acetic acid
Conditions: Room temperature
Products: (4-Isopropyl-2-methoxyphenyl)methanone
-
Reduction
Reagents: Sodium borohydride (NaBH4)
Conditions: Anhydrous ethanol
Products: (4-Isopropyl-2-methoxyphenyl)methanol
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2)
Products: (4-Isopropyl-2-methoxyphenyl)methyl chloride
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3)
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: (4-Isopropyl-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: This compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Medicine
Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
作用機序
The mechanism of action of (4-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. In biochemical pathways, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the isopropyl group, making it less hydrophobic and altering its reactivity.
(4-Isopropylphenyl)methanol: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
(4-Isopropyl-2-methylphenyl)methanol: Has a methyl group instead of a methoxy group, influencing its chemical properties and applications.
Uniqueness
(4-Isopropyl-2-methoxyphenyl)methanol is unique due to the presence of both isopropyl and methoxy groups, which enhance its hydrophobicity and reactivity. This combination of functional groups makes it particularly useful in synthetic chemistry and pharmaceutical development.
特性
CAS番号 |
3556-84-1 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
(2-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-6,8,12H,7H2,1-3H3 |
InChIキー |
ROHPYPJWGBFGPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)


![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
